molecular formula C26H23F2N3O4 B2470051 N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013757-96-4

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2470051
CAS No.: 1013757-96-4
M. Wt: 479.484
InChI Key: OTTFBBPSCNTJKW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by dual 4-fluorobenzyl substituents and a 3,4-dimethoxyphenyl group. The pyrazole core is substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a 4-fluorobenzyloxy moiety, while the 4-position features a carboxamide linkage to the 3,4-dimethoxyphenyl ring.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-33-23-12-11-21(13-24(23)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTFBBPSCNTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20F2N2O4C_{20}H_{20}F_2N_2O_4, and its structure includes a pyrazole core substituted with various functional groups that enhance its biological activity. The presence of fluorine atoms and methoxy groups is notable for their influence on the compound's pharmacokinetic properties.

Table 1: Chemical Structure Overview

Property Details
Molecular FormulaC20H20F2N2O4C_{20}H_{20}F_2N_2O_4
Molecular Weight396.39 g/mol
SMILESCC(C(=O)N1C=CC=N1)C(C)(C)C(C)C(C)C(C)
IUPAC NameThis compound

Antiviral Properties

Research has indicated that pyrazole derivatives exhibit antiviral activity, particularly against influenza A viruses. The compound has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral RNA synthesis. In a patent study, it was shown to effectively block the replication of influenza A in vitro, suggesting a promising application in antiviral therapy .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of compounds related to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that several derivatives exhibited significant inhibitory effects comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Summary of Biological Activities

Activity Type Mechanism Reference
AntiviralInhibition of viral RNA synthesis
Anti-inflammatoryInhibition of TNF-α and IL-6
AnalgesicPain relief in animal models
AntimicrobialActivity against bacterial strains

Study 1: Anti-inflammatory Effects

In a study conducted by Nagarapu et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced edema model in rats. The results showed that specific derivatives exhibited up to 78% inhibition of edema at 3 hours post-administration, indicating potent anti-inflammatory properties .

Study 2: Antiviral Efficacy

A recent investigation into the antiviral efficacy of this compound demonstrated that it could significantly reduce viral load in infected cell lines. The study utilized quantitative PCR to measure viral RNA levels, revealing that treated cells had substantially lower viral RNA compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide with structurally analogous pyrazole derivatives, highlighting key structural, physicochemical, and biological differences:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological/Physicochemical Properties References
Target Compound
This compound
- Dual 4-fluorobenzyl groups
- 3,4-dimethoxyphenyl carboxamide
- Pyrazole core
~529.5* Hypothesized enhanced lipophilicity due to fluorine and methoxy groups; potential CNS activity inferred from analogs.
Compound 4h
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide
- 4-Aminosulfonylphenyl substituent
- tert-Butyl phenolic group
630.10 Demonstrated anti-inflammatory activity; sulfonyl group enhances solubility and binding to COX-2 enzymes.
Compound 28a
tert-Butyl (2S)-cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate
- Cyclohexyl ester group
- 2,6-Dimethoxyphenyl substituent
~629.7 EC₅₀ = 12 nM in calcium mobilization assays (CHO-k1 cells); high NTS1 receptor agonism.
Compound (I)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Triazole-thioamide hybrid
- 4-Methylphenyl group
~476.5 Moderate antimicrobial activity; carbothioamide moiety enhances hydrogen bonding with bacterial targets.
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide - Isoxazole-furyl substituent
- Single 4-fluorobenzyl group
~366.3 Lower molecular weight improves bioavailability; furyl group may confer antioxidant properties.

Notes:

  • Molecular Weight : Calculated using average atomic masses; *estimated for the target compound.
  • Structural Trends: Fluorine Substitution: Fluorine atoms enhance lipophilicity and metabolic stability by reducing cytochrome P450-mediated oxidation . Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound may improve membrane permeability compared to non-polar analogs . Carboxamide vs. Thioamide: Carboxamides generally exhibit higher receptor selectivity, while thioamides (e.g., Compound I) show stronger hydrogen-bonding interactions .

Research Findings and Implications

Receptor Binding and Selectivity

Compounds with fluorinated benzyl groups (e.g., Compound 28a) demonstrate nanomolar-range EC₅₀ values in calcium mobilization assays, suggesting high affinity for neurotensin receptors (NTS1/NTS2) . The target compound’s dual 4-fluorobenzyl groups may further enhance receptor binding through hydrophobic interactions, though this requires experimental validation.

Metabolic Stability

Methoxy-substituted derivatives (e.g., Compound 28a) exhibit prolonged half-lives in vitro compared to non-methoxy analogs, likely due to reduced oxidative metabolism . The 3,4-dimethoxyphenyl group in the target compound may similarly confer metabolic stability.

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